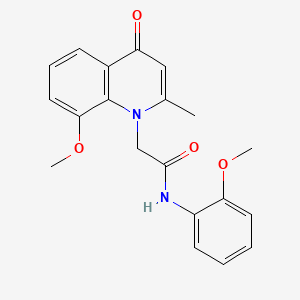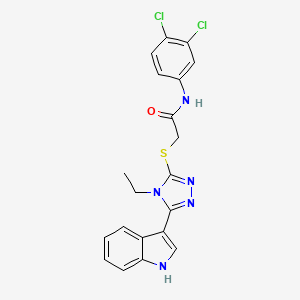![molecular formula C22H19FN6OS B2435921 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone CAS No. 863458-39-3](/img/structure/B2435921.png)
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone is a compound that merges elements of quinoline, triazole, and pyrimidine groups, adorned with a fluorobenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone typically involves multistep reactions:
Formation of Quinoline Derivative: : The quinoline derivative can be synthesized through the Povarov reaction.
Introduction of Triazole and Pyrimidine Groups: : Using click chemistry, the triazole ring can be appended to the quinoline skeleton, followed by the attachment of the pyrimidine group.
Attachment of Fluorobenzyl Moiety: : A nucleophilic substitution reaction allows for the incorporation of the 2-fluorobenzyl group.
Industrial Production Methods: Scaling up the production involves optimization of reaction conditions to ensure high yield and purity. Key steps include:
Utilizing continuous flow reactors for precise temperature and mixing control.
Employing high-pressure liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound undergoes oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reduction processes can be achieved using agents like lithium aluminum hydride (LiAlH4).
Substitution: : Various nucleophilic or electrophilic substitutions can occur, altering the functional groups attached to the core structure.
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: : Lithium aluminum hydride (LiAlH4).
Substitution: : Halogenated solvents, catalyzed by acids or bases.
Oxidation: : Forms quinolone derivatives.
Reduction: : Produces secondary amines.
Substitution: : Varies depending on the substituents used.
Scientific Research Applications
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone has shown potential in various fields:
Chemistry: : Used as a precursor for synthesizing more complex molecules.
Biology: : Investigated for its antimicrobial and antiproliferative activities.
Medicine: : Explored as a candidate for anti-cancer drugs.
Industry: : Utilized in the development of new materials with unique properties.
Mechanism of Action
This compound exerts its effects by interacting with molecular targets in cells:
Binding to Enzymes: : Inhibits key enzymes involved in cellular processes.
Interacting with DNA/RNA: : Modulates the synthesis and function of nucleic acids.
Disrupting Cellular Pathways: : Alters signaling pathways critical for cell growth and survival.
Comparison with Similar Compounds
Uniqueness: Compared to other compounds with similar structures:
Higher Potency: : Demonstrates greater efficacy in biological assays.
Enhanced Selectivity: : Targets specific enzymes or pathways more effectively.
1-(3,4-Dihydroisoquinolin-1(2H)-yl)-2-(methylthio)ethanone
2-((1-Benzyl-1H-[1,2,3]triazol-4-yl)methoxy)-1-(quinolin-4-yl)ethanone
These compounds share similar scaffolds but differ in substituents, affecting their properties and applications.
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN6OS/c23-17-9-3-1-7-16(17)12-29-21-20(26-27-29)22(25-14-24-21)31-13-19(30)28-11-5-8-15-6-2-4-10-18(15)28/h1-4,6-7,9-10,14H,5,8,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXKBNMEUBRVNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC=NC4=C3N=NN4CC5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-[7-(3-nitrophenyl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(13),4,9,11-tetraen-4-yl]phenyl}methanesulfonamide](/img/structure/B2435839.png)

![2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide](/img/structure/B2435842.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1-naphthamide](/img/structure/B2435847.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(methylthio)benzamide](/img/structure/B2435853.png)
![N-(furan-2-ylmethyl)-2-((4-oxo-3-phenyl-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2435854.png)





![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-(propan-2-yloxy)benzoate](/img/structure/B2435861.png)
